Dual CDC7/CDK9 Target Engagement: NMS-1116354 vs. CDC7-Selective Inhibitors XL413 and TAK-931
NMS-1116354 is a dual CDC7/CDK9 inhibitor with cell-free IC50 values of 10 nM against CDC7 and 34 nM against CDK9, whereas XL413 and TAK-931 are CDC7-selective inhibitors that lack meaningful CDK9 activity [2]. In a kinome-wide selectivity panel of over 50 kinases representative of the human kinome, NMS-1116354 exhibited cross-reactivity only for CDK9; the CDK9 off-target activity is mechanistically consequential because it drives down-regulation of the anti-apoptotic protein Mcl-1, a pathway not engaged by CDC7-selective compounds [1]. TAK-931 (simurosertib), by contrast, is reported as a CDC7-selective inhibitor with an IC50 of <0.3 nM against CDC7, but does not co-inhibit CDK9 and therefore lacks the dual replication-transcription mechanism [2].
| Evidence Dimension | Kinase inhibition profile (CDC7 and CDK9 IC50 values) |
|---|---|
| Target Compound Data | CDC7 IC50 = 10 nM; CDK9 IC50 = 34 nM; kinome panel >50 kinases: cross-reactivity only for CDK9 |
| Comparator Or Baseline | XL413: CDC7 IC50 = 3.4 nM, no significant CDK9 activity reported; TAK-931: CDC7 IC50 < 0.3 nM, CDC7-selective, no CDK9 activity |
| Quantified Difference | NMS-1116354 CDK9 IC50 = 34 nM vs. CDK9 activity effectively absent for XL413 and TAK-931; CDC7 potency is within one log order of comparators |
| Conditions | Cell-free kinase activity assays; ATP concentration 1.5 µM (CDC7); kinome panel of >50 human kinases |
Why This Matters
The dual CDC7/CDK9 profile provides a unique pharmacological tool for dissecting the interplay between replication initiation blockade and transcriptional apoptotic sensitization that cannot be attained with CDC7-selective inhibitors.
- [1] Colotta F, Moll J, Valsasina B, Vanotti E, Rainoldi S, Sola F, et al. Abstract DD01-01: NMS-1116354: More than an inhibitor of Cdc7 kinase in S-phase. Cancer Res. 2010;70(8_Supplement):DD01-01. DOI: 10.1158/1538-7445.AM10-DD01-01 View Source
- [2] Iwai K, Nambu T, Dairiki R, Ohori M, Yu J, Burke K, et al. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor. Sci Adv. 2019;5(5):eaav3660. DOI: 10.1126/sciadv.aav3660 View Source
